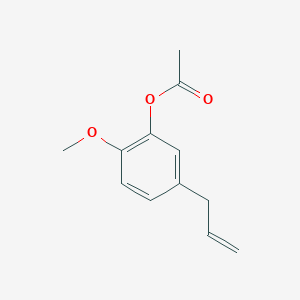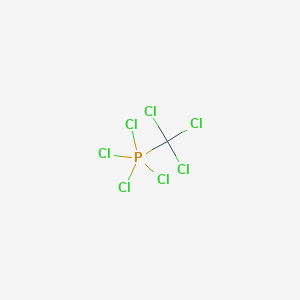
Tetrachloro(trichloromethyl)phosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloro(trichloromethyl)phosphorane is a chemical compound with the molecular formula CCl7P. It is a phosphorus-containing compound characterized by the presence of seven chlorine atoms and one trichloromethyl group attached to a phosphorus atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Tetrachloro(trichloromethyl)phosphorane can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts .
Analyse Chemischer Reaktionen
Tetrachloro(trichloromethyl)phosphorane undergoes various types of chemical reactions, including substitution and addition reactions. It reacts with nucleophiles, such as amines and alcohols, to form corresponding substituted products. The compound can also undergo oxidation and reduction reactions under specific conditions. Common reagents used in these reactions include sulfur dioxide and other halogenating agents .
Wissenschaftliche Forschungsanwendungen
Tetrachloro(trichloromethyl)phosphorane has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other phosphorus-containing compounds. In biology and medicine, it has been studied for its potential use in drug development and as a biochemical probe. Industrially, it is used in the production of flame retardants and other specialty chemicals .
Wirkmechanismus
The mechanism of action of tetrachloro(trichloromethyl)phosphorane involves its reactivity with various molecular targets. The compound can form complexes with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions often include nucleophilic substitution and addition mechanisms .
Vergleich Mit ähnlichen Verbindungen
Tetrachloro(trichloromethyl)phosphorane can be compared with other phosphorus-containing compounds, such as hexachlorocyclotriphosphazene and trichloromethylphosphonyl dichloride. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. This compound is unique due to its high chlorine content and specific reactivity with nucleophiles .
Eigenschaften
CAS-Nummer |
3582-10-3 |
|---|---|
Molekularformel |
CCl7P |
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
tetrachloro(trichloromethyl)-λ5-phosphane |
InChI |
InChI=1S/CCl7P/c2-1(3,4)9(5,6,7)8 |
InChI-Schlüssel |
KVNRUJHTQABFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(P(Cl)(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


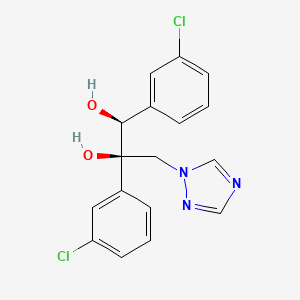
![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
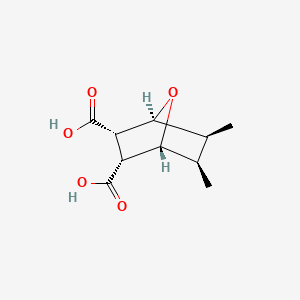


![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
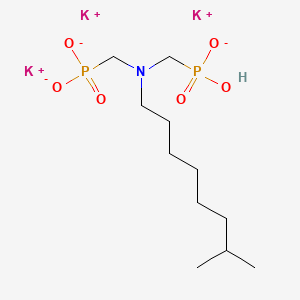
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)

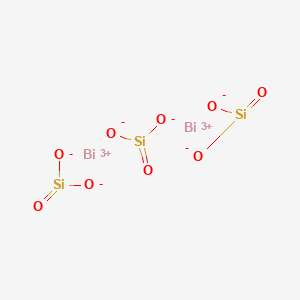
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
